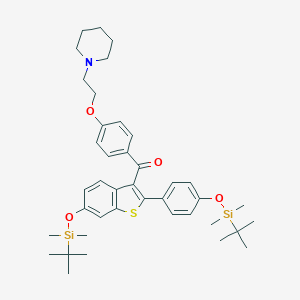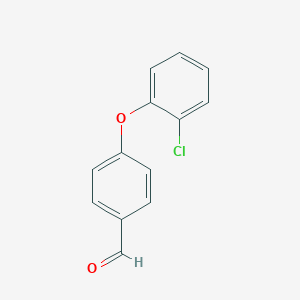
4-(2-Chlorophenoxy)benzaldehyde
Overview
Description
Necrostatin-7, commonly referred to as Nec-7, is a potent inhibitor of necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . Necrostatin-7 does not inhibit recombinant receptor-interacting protein kinase 1 (RIP1) but is effective in inhibiting necroptosis with an EC50 of 10.6 μM .
Scientific Research Applications
Necrostatin-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and to develop new inhibitors.
Biology: Employed in cell biology research to understand the role of necroptosis in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting necroptosis.
Safety and Hazards
“4-(2-Chlorophenoxy)benzaldehyde” may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
Preparation Methods
The synthesis of Necrostatin-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of specific starting materials.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Necrostatin-7 undergoes several types of chemical reactions, including:
Oxidation: Necrostatin-7 can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of Necrostatin-7.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Mechanism of Action
Necrostatin-7 exerts its effects by inhibiting the necroptosis pathway. The key molecular targets involved in this pathway include receptor-interacting protein kinase 1 (RIP1), receptor-interacting protein kinase 3 (RIP3), and mixed lineage kinase domain-like protein (MLKL). Necrostatin-7 inhibits the formation of the RIP1-RIP3-MLKL complex, thereby preventing the downstream signaling events that lead to necroptosis .
Comparison with Similar Compounds
Necrostatin-7 is unique compared to other necrostatins, such as Necrostatin-1, Necrostatin-3, and Necrostatin-5, due to its distinct mechanism of action. Unlike other necrostatins, Necrostatin-7 does not inhibit RIP1 kinase but may target additional regulatory molecules in the necroptosis pathway . This unique property makes Necrostatin-7 a valuable tool for studying necroptosis and developing new therapeutic agents.
Similar Compounds
Necrostatin-1: Inhibits RIP1 kinase and is used to study necroptosis.
Necrostatin-3: Another necroptosis inhibitor with a different mechanism of action.
Necrostatin-5: Similar to Necrostatin-1 but with variations in its chemical structure and activity.
Necrostatin-7’s unique properties and wide range of applications make it an important compound in scientific research and therapeutic development.
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBQHZLDLXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440778 | |
| Record name | 4-(2-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-11-0 | |
| Record name | 4-(2-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


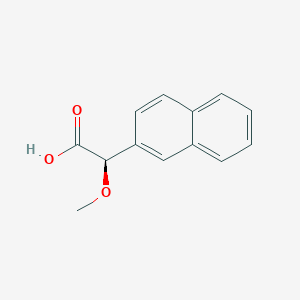
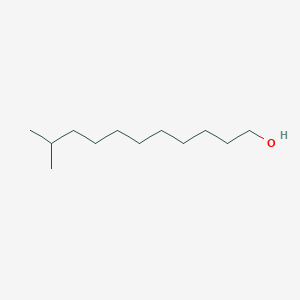
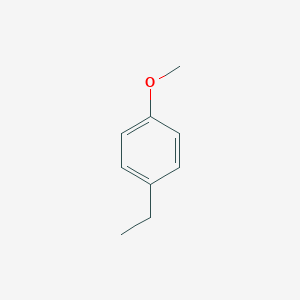
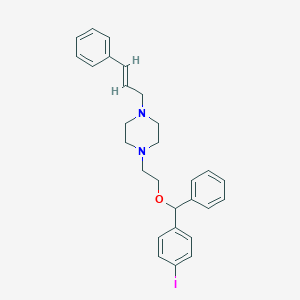
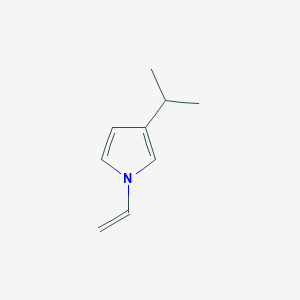
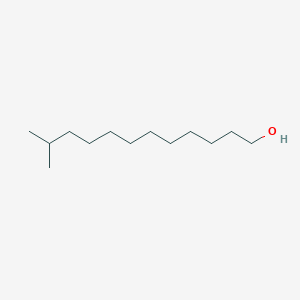
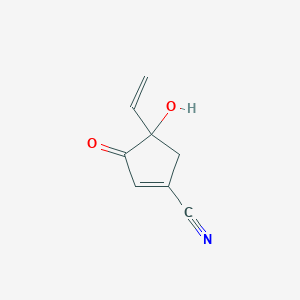
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
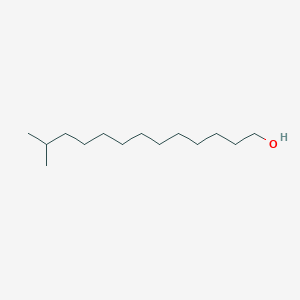
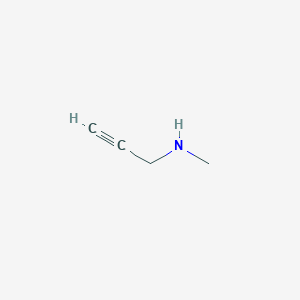
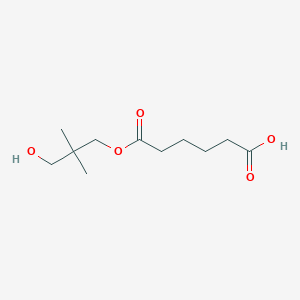
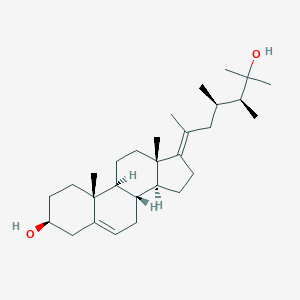
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
